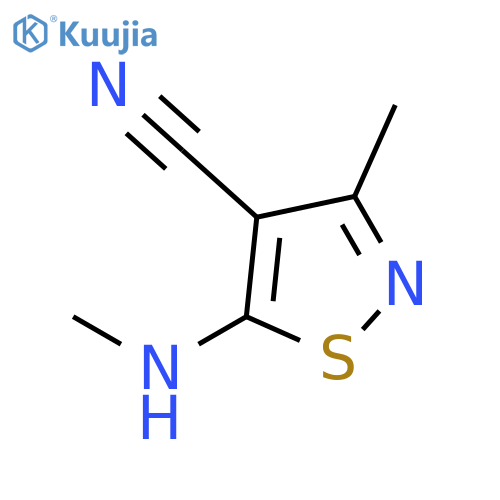Cas no 88394-37-0 (3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile)

88394-37-0 structure
商品名:3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Isothiazolecarbonitrile,3-methyl-5-(methylamino)-
- 3-Methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile
- 3-METHYL-5-(METHYLAMINO)ISOTHIAZOLE-4-CARBONITRILE
- 3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile
-
- インチ: InChI=1S/C6H7N3S/c1-4-5(3-7)6(8-2)10-9-4/h8H,1-2H3
- InChIKey: GDPJRPDAKMCDSG-UHFFFAOYSA-N
- ほほえんだ: CC1=NSC(=C1C#N)NC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15027-5.0g |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 97% | 5g |
$743.0 | 2023-05-03 | |
| Chemenu | CM527362-1g |
3-Methyl-5-(methylamino)isothiazole-4-carbonitrile |
88394-37-0 | 97% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-15027-0.05g |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 97% | 0.05g |
$64.0 | 2023-05-03 | |
| Enamine | EN300-15027-10.0g |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 97% | 10g |
$1101.0 | 2023-05-03 | |
| Enamine | EN300-15027-0.25g |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 97% | 0.25g |
$92.0 | 2023-05-03 | |
| Enamine | EN300-15027-50mg |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 95.0% | 50mg |
$42.0 | 2023-09-27 | |
| Enamine | EN300-15027-1000mg |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 95.0% | 1000mg |
$256.0 | 2023-09-27 | |
| Enamine | EN300-15027-2500mg |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 95.0% | 2500mg |
$503.0 | 2023-09-27 | |
| 1PlusChem | 1P004LZN-50mg |
4-Isothiazolecarbonitrile,3-methyl-5-(methylamino)- |
88394-37-0 | 95% | 50mg |
$82.00 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305612-250mg |
3-Methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile |
88394-37-0 | 97% | 250mg |
¥2484.00 | 2024-04-27 |
3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
88394-37-0 (3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:88394-37-0)3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile

清らかである:99%
はかる:10g
価格 ($):2462.0